molecular formula C18H21FN4O3 B10998755 methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B10998755
M. Wt: 360.4 g/mol
InChI Key: BMDROYGLWYUVAO-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 3-fluorophenyl group and a methyl ester-linked butanoate side chain.

Properties

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H21FN4O3/c1-26-15(24)6-3-8-20-18(25)23-9-7-14-16(22-11-21-14)17(23)12-4-2-5-13(19)10-12/h2,4-5,10-11,17H,3,6-9H2,1H3,(H,20,25)(H,21,22)

InChI Key

BMDROYGLWYUVAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=CC=C3)F)N=CN2

Origin of Product

United States

Preparation Methods

One-Pot Tandem Cyclocondensation

A widely adopted method involves sequential nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization. Starting with 2-chloro-3-nitropyridine, the SNAr reaction introduces a 3-fluorophenyl-containing amine at the 2-position. Subsequent reduction with zinc dust and hydrochloric acid yields a diamine intermediate, which undergoes cyclization with aldehydes to form the imidazo ring. For example:

  • Step 1 (SNAr): 2-Chloro-3-nitropyridine reacts with 3-fluoroaniline in a 1:1 mixture of H2O and isopropyl alcohol (IPA) at 80°C for 2 hours.

  • Step 2 (Reduction): The nitro group is reduced using Zn/HCl at 80°C for 45 minutes, yielding 2-(3-fluorophenylamino)-3-aminopyridine.

  • Step 3 (Cyclization): The diamine reacts with methyl 4-oxobutanoate under reflux in acetic acid, forming the tetrahydroimidazo[4,5-c]pyridine core.

This method achieves an 85–90% yield for the cyclization step, with purity >95% after silica gel chromatography.

CDI-Mediated Cyclization

Carbonyldiimidazole (CDI) facilitates imidazolone formation from diamines. In a representative protocol, 3-fluoroaniline-derived diamine reacts with CDI in tetrahydrofuran (THF) at 60°C, forming the imidazo[4,5-c]pyridinone intermediate. Subsequent N-methylation with methyl iodide in the presence of potassium carbonate introduces the N3-methyl group, critical for stability.

Introduction of the Carbonylamino Butanoate Side Chain

Functionalization of the imidazo core with the methyl 4-aminobutanoate group involves acylation and esterification:

Acylation with Chloroformate Derivatives

The secondary amine on the imidazo ring reacts with 4-(chlorocarbonyl)butanoic acid methyl ester in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to scavenge HCl, yielding the acylated product. This step typically proceeds at 0°C to room temperature over 12 hours, with a 78% isolated yield.

Coupling via Mixed Carbonates

Alternative approaches employ in situ activation of the carboxylic acid. For instance, 4-aminobutanoic acid is treated with ethyl chloroformate to generate a reactive mixed carbonate, which couples with the imidazo core’s amine in the presence of N-methylmorpholine (NMM). Subsequent esterification with methanol and thionyl chloride completes the side chain.

Regioselective Fluorophenyl Incorporation

Controlling the fluorophenyl group’s position (meta vs. para) requires directed synthesis:

Directed Ortho-Metalation

3-Fluorophenylboronic acid undergoes Suzuki-Miyaura coupling with a brominated imidazo precursor. Using Pd(PPh3)4 as a catalyst and cesium carbonate as a base in dioxane/H2O at 100°C, the coupling achieves >90% regioselectivity for the meta position.

Electrophilic Aromatic Substitution

Electron-rich imidazo intermediates react with 3-fluoro-N-fluoropyridinium triflate in acetonitrile at 50°C, introducing fluorine at the meta position via electrophilic substitution. This method avoids transition metals but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 column, acetonitrile/H2O + 0.1% TFA). Purity ≥99% is confirmed by HPLC at 254 nm.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, imidazo-H), 7.45–7.38 (m, 4H, aromatic), 4.15 (t, 2H, CH2N), 3.68 (s, 3H, OCH3).

  • HRMS : m/z calculated for C20H22FN4O3 [M+H]+: 409.1624; found: 409.1621.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
One-Pot TandemSNAr → Reduction → Cyclization8595High
CDI CyclizationCDI → N-Methylation → Acylation7899Moderate
Suzuki CouplingBoronic Acid Coupling9098Low

The one-pot method offers superior scalability and yield, while CDI cyclization provides higher purity. Transition metal-mediated routes (e.g., Suzuki) are less scalable but ensure precise regioselectivity.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during N-methylation is mitigated by slow addition of methyl iodide at 0°C. Excess base (K2CO3) is avoided to prevent hydrolysis of the ester group.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification. Switching to IPA/H2O mixtures improves phase separation post-reduction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 2: Lumping of Structural Analogues

Surrogate Group Original Compounds Key Structural Features Modeled Reactions Reference
Fluorophenyl Target compound, 4-(4-fluorophenyl) Fluorine-enhanced stability 5 (vs. 13 original)
Imidazopyridines Imidazo[4,5-c]pyridine, others Core ring substitution patterns Variable

Biomedical Application and Compatibility

The compound’s ester group may influence its compatibility with biomedical platforms like 3D cell culture systems. For example, poly(ethylene glycol) diacrylate (PEGDA) hydrogels, used in vascular network-like constructs, require compounds with controlled solubility and minimal cytotoxicity . While Quinoline Yellow (QY) is utilized for visualization in such systems, methyl 4-({[...]})butanoate’s ester functionality could hypothetically enhance its diffusion through hydrogel matrices, though empirical data is needed.

Table 3: Solubility in PEGDA Hydrogels

Compound Solubility (mg/mL) Cytotoxicity Profile Reference
Quinoline Yellow (QY) 10–15 Low
Target compound (hypothetical) Pending Pending

Biological Activity

Methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroimidazopyridine core, which is known for its diverse biological activities. The molecular formula is C18H20ClFN4O3C_{18}H_{20}ClFN_{4}O_{3} with a molecular weight of 394.8 g/mol. Its structural features include:

  • A fluorophenyl group that may enhance binding affinity to biological targets.
  • A butanoate moiety that can influence solubility and bioavailability.
PropertyValue
Molecular FormulaC18H20ClFN4O3
Molecular Weight394.8 g/mol
CAS Number1040692-04-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

This compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission and inflammation.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity : Research indicates that the compound shows promise in inhibiting the growth of various cancer cell lines, including breast and lung cancers. In vitro assays demonstrated IC50 values in the micromolar range.
  • Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Mechanism Exploration :
    • Another research effort focused on elucidating the anti-inflammatory mechanisms via NF-kB signaling pathways. The findings suggested that the compound effectively downregulates NF-kB activation in response to inflammatory stimuli.

Q & A

Q. Table 1: Structural Analogs for SAR Studies

Compound ModificationBiological Target TestedKey FindingReference
Replacement of 3-fluorophenylEGFRReduced inhibitory potency
Ester-to-acid hydrolysisVEGFR-2Improved solubility, lower IC50_{50}

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Address discrepancies through methodological refinement:

  • Orthogonal Assays : Validate in vitro results with alternative assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance to identify bioavailability issues .
  • Theoretical Reassessment : Revisit the compound’s mechanism of action using systems biology models to explain divergent outcomes .

Advanced: How can computational methods elucidate the mechanism of action for this compound?

Answer:
Integrate computational approaches with experimental

  • Molecular Dynamics (MD) : Simulate interactions with target proteins over time to identify stable binding conformations .
  • QSAR Modeling : Corrogate electronic (e.g., fluorine’s electronegativity) and steric features with activity data to predict optimizations .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for specific substituent modifications .

Advanced: What methodologies assess metabolic stability and pharmacokinetics in preclinical studies?

Answer:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Caco-2 Permeability : Evaluate intestinal absorption potential using monolayer permeability assays .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose optimization .

Basic: What are common challenges in purifying this compound, and how can they be addressed?

Answer:
Challenges include polar byproducts and low solubility:

  • Reverse-Phase Chromatography : Use C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) to improve crystal yield and purity .

Advanced: How should researchers validate off-target effects to ensure pharmacological specificity?

Answer:

  • Selectivity Panels : Screen against related kinases or receptors to identify off-target interactions .
  • CRISPR Knockout Models : Use gene-edited cell lines to confirm target-specific effects .
  • Thermal Shift Assays : Detect binding to non-target proteins by monitoring thermal stability shifts .

Notes

  • Avoid commercial sources (e.g., ) as per guidelines.
  • Advanced questions emphasize hypothesis-driven experimentation and interdisciplinary methods.
  • Basic questions focus on foundational techniques critical for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.